molecular formula C11H10FN3O2 B15254947 N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B15254947
M. Wt: 235.21 g/mol
InChI Key: JOYDRIZPKCJWSN-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an oxazole ring, a fluorinated phenyl group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-amino-2-oxazoline and carboxylic acid derivatives.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3-amino-4-fluorobenzene as a starting material.

    Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the oxazole derivative and the fluorinated phenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. These methods can include the use of microreactors and automated systems to ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced thermal stability or electrical conductivity.

    Biological Research: It can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-4-fluorophenyl)methanesulfonamide: Similar structure but with a sulfonamide group instead of an oxazole ring.

    N-(3-amino-4-methylphenyl)benzamide: Similar structure but with a benzamide group instead of an oxazole ring.

Uniqueness

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of an oxazole ring, a fluorinated phenyl group, and an amide linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H10FN3O2/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7/h2-5H,13H2,1H3,(H,15,16)

InChI Key

JOYDRIZPKCJWSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)F)N

Origin of Product

United States

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